

N-(Boc-PEG3)-N-bis(PEG3-acid): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-(Boc-PEG3)-N-bis(PEG3-acid)*

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This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **N-(Boc-PEG3)-N-bis(PEG3-acid)**, a key heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

N-(Boc-PEG3)-N-bis(PEG3-acid) is a branched, monodisperse polyethylene glycol (PEG) derivative. It features a central tertiary amine to which three PEG3 arms are attached. One arm is terminated with a tert-butyloxycarbonyl (Boc)-protected amine, and the other two arms are terminated with carboxylic acids. This trivalent structure allows for the controlled and sequential conjugation of different molecules.

The key physicochemical properties of **N-(Boc-PEG3)-N-bis(PEG3-acid)** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₃₁ H ₆₀ N ₂ O ₁₅	[1][2][3]
Molecular Weight	700.8 g/mol	[1][2][3]
CAS Number	2055042-61-8	[1][2][3]
Appearance	To be determined (typically a solid or viscous oil)	
Purity	≥95% (typically >97%)	[1][2]
Solubility	Soluble in water, DMSO, DCM, and DMF.[4]	
Storage	Recommended storage at -20°C.[1]	

Computed Properties:

Property	Value	Source
XLogP3	-3.6	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	17	[3]
Rotatable Bond Count	38	[3]

Synthesis of N-(Boc-PEG3)-N-bis(PEG3-acid)

A detailed, step-by-step synthesis protocol for **N-(Boc-PEG3)-N-bis(PEG3-acid)** is not publicly available and is likely considered proprietary by commercial suppliers. However, a general synthetic strategy can be inferred from standard organic chemistry principles and general methods for the synthesis of branched PEG linkers. The synthesis would likely involve the multi-step functionalization of a central branching core.

A plausible, generalized experimental protocol is outlined below. This protocol is for illustrative purposes and would require optimization.

Generalized Synthesis Protocol:

Objective: To synthesize **N-(Boc-PEG3)-N-bis(PEG3-acid)**.

Materials:

- A central amine core with at least three reactive sites (e.g., tris(2-aminoethyl)amine).
- Boc-protected PEG3-acid or a suitable activated derivative.
- PEG3-mono-protected diacid (e.g., with a benzyl or t-butyl ester protecting group on one end).
- Coupling reagents (e.g., DCC, EDC, HATU).
- Deprotection reagents (e.g., TFA for Boc, H₂/Pd for benzyl ester).
- Solvents (e.g., DCM, DMF, Dioxane).
- Purification materials (e.g., silica gel for chromatography, dialysis membranes).

Methodology:

- Step 1: Selective Protection of the Central Core. A central amine core is selectively protected to allow for the sequential addition of the different PEG arms.
- Step 2: Conjugation of the First PEG Arm. The Boc-protected PEG3-acid is activated and reacted with one of the free amines on the central core to form a stable amide bond.
- Step 3: Conjugation of the Second and Third PEG Arms. The remaining two amine groups on the central core are reacted with a mono-protected PEG3-diacid derivative. This is a critical step to ensure that two free carboxylic acid groups will be present in the final product.
- Step 4: Deprotection. The protecting groups on the carboxylic acid moieties are removed under appropriate conditions.

- Step 5: Purification. The final product is purified using techniques such as column chromatography or preparative HPLC to yield **N-(Boc-PEG3)-N-bis(PEG3-acid)** of high purity.

Characterization: The structure and purity of the synthesized compound would be confirmed by NMR spectroscopy and mass spectrometry.

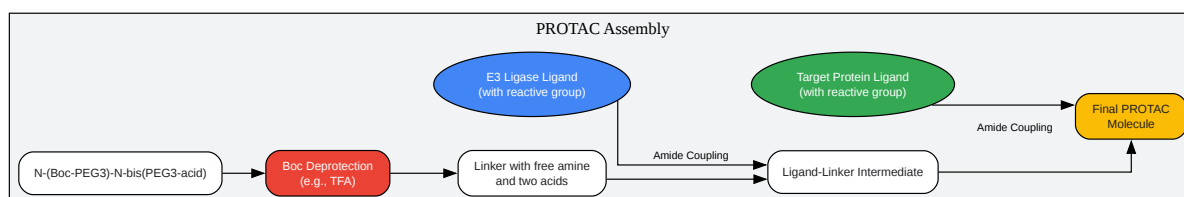
Applications in PROTAC Development

N-(Boc-PEG3)-N-bis(PEG3-acid) is primarily utilized as a versatile linker in the construction of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The unique structure of this linker offers several advantages:

- **Controlled Synthesis:** The Boc-protected amine and the two carboxylic acids allow for the sequential and directed conjugation of an E3 ligase ligand and a target protein ligand.
- **Flexibility and Spacing:** The PEG3 arms provide a flexible and hydrophilic spacer that can orient the E3 ligase and the target protein for optimal interaction.
- **Improved Physicochemical Properties:** The PEG component can enhance the solubility and cell permeability of the resulting PROTAC molecule.

The general workflow for constructing a PROTAC using this linker is depicted below.

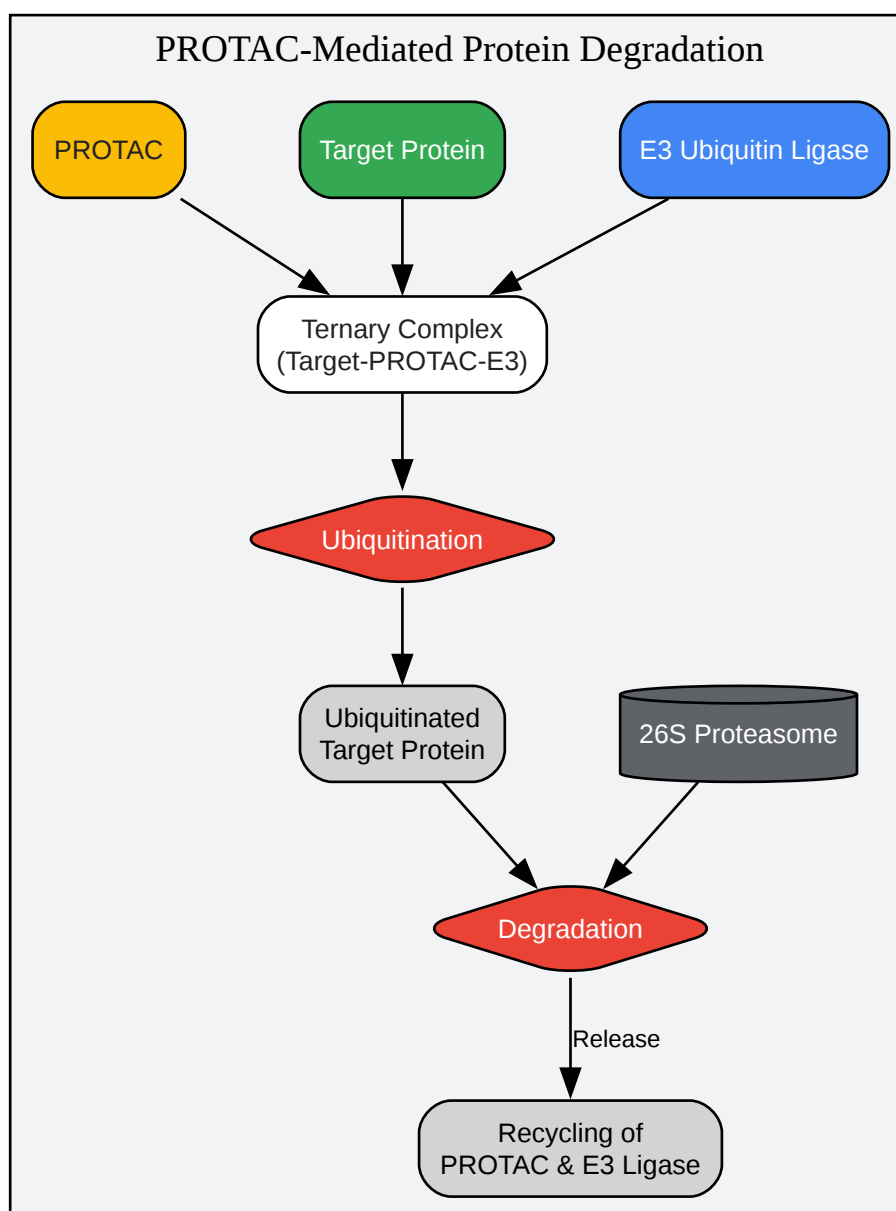


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Figure 1: General workflow for PROTAC synthesis using **N-(Boc-PEG3)-N-bis(PEG3-acid)**.

Signaling Pathway and Mechanism of Action

While **N-(Boc-PEG3)-N-bis(PEG3-acid)** itself is not involved in a biological signaling pathway, it is a critical component of the PROTAC molecule that hijacks the cell's natural protein degradation machinery. The logical relationship of the components in a PROTAC-mediated protein degradation event is illustrated below.



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Figure 2: Logical flow of PROTAC-induced protein degradation.

In this process, the PROTAC molecule acts as a bridge to bring the target protein and an E3 ubiquitin ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce the degradation of more target proteins.

Conclusion

N-(Boc-PEG3)-N-bis(PEG3-acid) is a valuable and versatile tool for the construction of PROTACs. Its well-defined structure, with orthogonally protected functional groups and a hydrophilic PEG spacer, provides medicinal chemists with a powerful linker to develop novel therapeutics for targeted protein degradation. The continued use of such advanced linkers will undoubtedly fuel further innovation in the rapidly evolving field of induced proximity-based drugs.

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References

- 1. n (boc peg3) n bis(peg3 acid) — TargetMol Chemicals [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-(Boc-PEG3)-N-bis(PEG3-acid), 2055042-61-8 | BroadPharm [broadpharm.com]
- 5. xcessbio.com [xcessbio.com]
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